N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a substituted phenylacetamide group. While specific bioactivity data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry, particularly in kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-13-4-6-15(7-5-13)16-11-31-22-21(16)25-12-27(23(22)29)10-20(28)26-18-8-14(2)17(24)9-19(18)30-3/h4-9,11-12H,10H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLMXJQZRUWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological properties. The structure includes a chloro-substituted aromatic ring, a methoxy group, and a thieno[3,2-d]pyrimidine moiety, which are critical for its pharmacological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The compound exhibited an IC50 value indicating effective cytotoxicity:
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, particularly through the inhibition of VEGFR-2 and AKT pathways.
Mechanistic Studies
Mechanistic studies have shown that the compound induces apoptosis in cancer cells. This was evidenced by:
- Caspase activation : Increased levels of active caspase-3 were observed, indicating apoptosis.
- Cell cycle arrest : The compound caused S-phase cell cycle arrest in treated cells, disrupting normal cell division.
Docking studies further revealed that the compound binds effectively to the active sites of target kinases, suggesting a strong interaction that may inhibit their function.
In Vitro Studies
- Antiproliferative Assays :
- Selectivity :
In Vivo Studies
While most studies focus on in vitro results, preliminary in vivo studies are necessary to evaluate the compound's efficacy and safety profile in animal models. These studies are crucial for understanding how the compound behaves in a biological system and its potential for clinical use.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a thieno[3,2-d]pyrimidin-4-one scaffold with multiple analogs. Key variations arise from substituents on the phenyl rings and modifications to the acetamide side chain:
- : A tetrahydro-pyrido-thieno-pyrimidinone derivative with a phenylamino group and acetylated amine. Notable for its saturated pyridine ring and acetylated side chain, which may enhance solubility compared to the target compound .
- : Features a 3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl group. The ethyl and methyl substituents likely increase hydrophobicity, contrasting with the methoxy and chloro groups in the target compound .
- : Incorporates a pyrimido[5,4-b]indole core with a methoxyphenyl substituent. The extended aromatic system may enhance π-π stacking interactions in biological systems .
Substituent Effects on Physicochemical Properties
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Coupling reactions between chloro-substituted aromatic intermediates and thieno[3,2-d]pyrimidinone scaffolds under reflux conditions (e.g., dichloromethane or DMF as solvents) .
- Sulfanyl or acetamide group incorporation via nucleophilic substitution or condensation, often catalyzed by palladium or copper-based catalysts .
- Purification using column chromatography or recrystallization, followed by validation via HPLC (purity >95%) and NMR (structural confirmation) .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermicity |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
| Catalyst Loading | 2–5 mol% Pd | Reduces side reactions |
Basic: Which analytical methods are most reliable for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, chloro groups) and confirms regioselectivity .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyrimidine core .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching C₂₃H₂₀ClN₃O₃S) .
- X-ray Crystallography: Provides definitive proof of stereochemistry and crystal packing (e.g., bond angles in the pyrimidinone ring) .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Answer:
SAR studies should focus on modifying key pharmacophores:
- Aromatic substituents: Replace chloro or methoxy groups with fluorophenyl or ethoxyphenyl to assess electronic effects on target binding .
- Thienopyrimidinone core: Introduce methyl or fluoro groups at the 2-position to modulate steric hindrance .
Example SAR Table:
| Analog Structure | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Chloro → Fluoro | Increased polarity | 2.3 µM (vs. 5.8 µM parent) |
| Methoxy → Ethoxy | Enhanced lipophilicity | 1.7 µM (kinase inhibition) |
Advanced: How can contradictions in reported bioactivity data be resolved?
Answer: Discrepancies often arise from:
- Experimental conditions: pH (6.5–7.4) and solvent polarity (DMSO vs. aqueous buffer) alter compound solubility and aggregation .
- Assay variability: Use standardized protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
- Batch purity: Impurities >5% (e.g., unreacted intermediates) skew IC₅₀ values. Cross-validate with LC-MS .
Advanced: What in silico strategies are effective for predicting target interactions?
Answer:
- Molecular docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). Prioritize poses with hydrogen bonds to pyrimidinone carbonyl groups .
- MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- ADMET Prediction: SwissADME estimates logP (2.5–3.5) and CYP450 inhibition risk .
Advanced: How to design bioactivity assays for evaluating therapeutic potential?
Answer:
- Enzyme inhibition assays:
- Use fluorescence-based kinase assays (e.g., Z′-LYTE® technology) with 10 µM ATP .
- Measure IC₅₀ in triplicate, accounting for DMSO solvent effects (<1% v/v) .
- Cytotoxicity screening:
- Test against HEK-293 (normal) and HeLa (cancer) cells via MTT assay (48–72 hr exposure) .
- Calculate selectivity index (SI = IC₅₀ normal / IC₅₀ cancer) to prioritize leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
